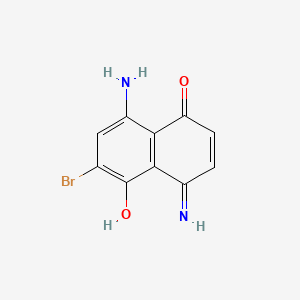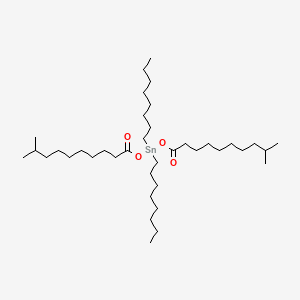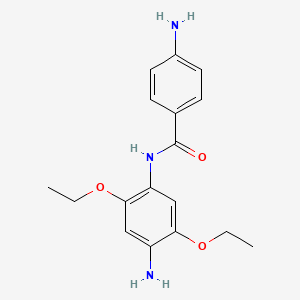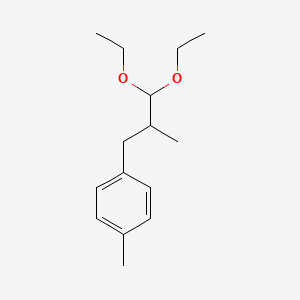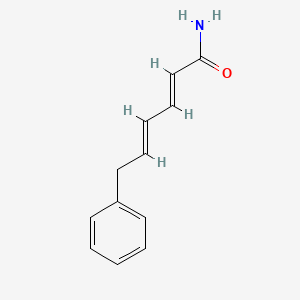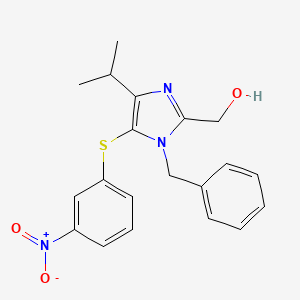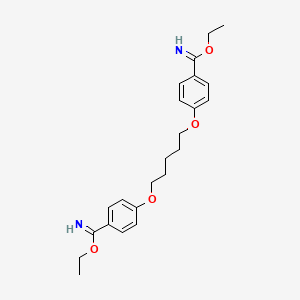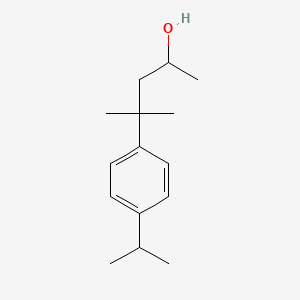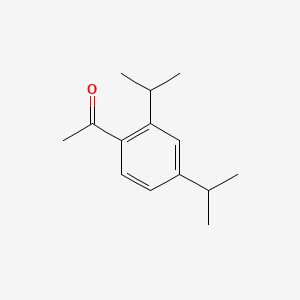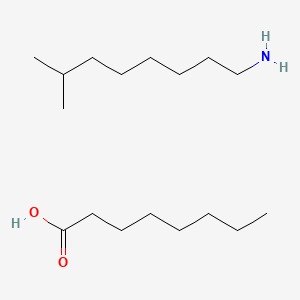
N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester is an organophosphorus compound known for its unique chemical structure and properties It is characterized by the presence of a phosphoroamidothioic acid group attached to an acetylphenyl moiety, with diethyl ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester typically involves the reaction of 2-acetylphenylamine with diethyl phosphorochloridothioate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates or phosphates.
Reduction: Reduction reactions can convert the compound into phosphines or phosphine oxides.
Substitution: The ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphoroamidothioic acid derivatives.
Scientific Research Applications
N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to the desired biological or chemical effects.
Comparison with Similar Compounds
- Phosphoramidothioic acid, O,O-diethyl ester
- N-acetylphosphoramidothioic acid, O,S-dimethyl ester
Comparison: N-(2-Acetylphenyl)phosphoroamidothioic acid O,O-diethyl ester is unique due to the presence of the acetylphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
74537-06-7 |
|---|---|
Molecular Formula |
C12H18NO3PS |
Molecular Weight |
287.32 g/mol |
IUPAC Name |
1-[2-(diethoxyphosphinothioylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H18NO3PS/c1-4-15-17(18,16-5-2)13-12-9-7-6-8-11(12)10(3)14/h6-9H,4-5H2,1-3H3,(H,13,18) |
InChI Key |
RTYSKGGKAPQJJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NC1=CC=CC=C1C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


